

# Application Notes and Protocols for OVA G4 Peptide in ELISpot Assays

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## Compound of Interest

Compound Name: OVA G4 peptide

Cat. No.: B10775172

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## Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This technique is instrumental in monitoring antigen-specific T-cell responses in various fields, including immunology, vaccine development, and cancer immunotherapy. Ovalbumin (OVA) and its derived peptides are widely used as model antigens to study T-cell activation. The **OVA G4 peptide** (sequence: SIIGFEKL) is a variant of the immunodominant H-2Kb-restricted OVA peptide SIINFEKL (OVA 257-264). As an altered peptide ligand (APL) with lower affinity for the T-cell receptor (TCR) on OT-I CD8<sup>+</sup> T-cells, the **OVA G4 peptide** is a valuable tool for investigating the impact of TCR signal strength on T-cell activation and effector function.<sup>[1][2][3]</sup>

These application notes provide a detailed protocol for utilizing the **OVA G4 peptide** in an Interferon-gamma (IFN- $\gamma$ ) ELISpot assay to monitor antigen-specific CD8<sup>+</sup> T-cell responses.

## Data Presentation

The optimal concentration of the **OVA G4 peptide** for T-cell stimulation in an ELISpot assay should be determined empirically through titration. As a lower-affinity peptide, it may require a higher concentration than the high-affinity SIINFEKL peptide to elicit a comparable response.<sup>[4]</sup> The following table summarizes typical concentration ranges for OVA peptides and their variants used in T-cell stimulation assays, providing a starting point for optimization.

Peptide	Sequence	T-Cell Specificity	Typical Concentration Range (µg/mL)	Recommended Starting Concentration for Titration (µg/mL)	Reference
OVA G4	SIIGFEKL	CD8+ (OT-I)	1 - 20	10	<a href="#">[4]</a>
OVA (257-264)	SIINFEKL	CD8+ (OT-I)	0.001 - 10	1	
OVA (323-339)	ISQAVHAAH AEINEAGR	CD4+ (OT-II)	1 - 100	10	

## Experimental Protocols

### Protocol: IFN-γ ELISpot Assay for OVA G4 Peptide-Specific CD8+ T-Cell Response

This protocol is designed for the detection of IFN-γ secreting mouse splenocytes in response to stimulation with the **OVA G4 peptide**.

Materials:

- Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and enzyme conjugate)
- PVDF-membrane 96-well ELISpot plates
- **OVA G4 peptide** (SIIGFEKL)
- SIINFEKL peptide (positive control)
- An irrelevant peptide (negative control)
- Splenocytes from immunized or transgenic (e.g., OT-I) mice

- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
- 70% Ethanol
- Sterile PBS
- BCIP/NBT substrate solution
- ELISpot plate reader

#### Procedure:

##### Day 1: Plate Coating

- Pre-wet the ELISpot plate by adding 15 µL of 70% ethanol to each well for 1 minute.
- Wash the wells three times with 200 µL of sterile PBS.
- Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
- Add 100 µL of the diluted capture antibody to each well.
- Seal the plate and incubate overnight at 4°C.

##### Day 2: Cell Stimulation

- Prepare a single-cell suspension of splenocytes from immunized or OT-I transgenic mice.
- Wash the cells and resuspend in complete RPMI-1640 medium.
- Count the cells and adjust the concentration to  $2-5 \times 10^6$  cells/mL.
- Aseptically decant the capture antibody from the ELISpot plate.
- Wash the plate three times with 200 µL of sterile PBS.
- Block the membrane by adding 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.

- Prepare the peptide solutions (OVA G4, SIINFEKL, and negative control) at 2x the final desired concentration in complete RPMI-1640 medium. A titration of OVA G4 from 1 to 20 µg/mL is recommended for initial experiments.
- Decant the blocking medium from the plate.
- Add 50 µL of the 2x peptide solutions to the appropriate wells.
- Add 50 µL of the cell suspension ( $1-2.5 \times 10^5$  cells) to each well.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator. Ensure the plate is not disturbed during incubation to avoid spot distortion.

#### Day 3: Detection and Development

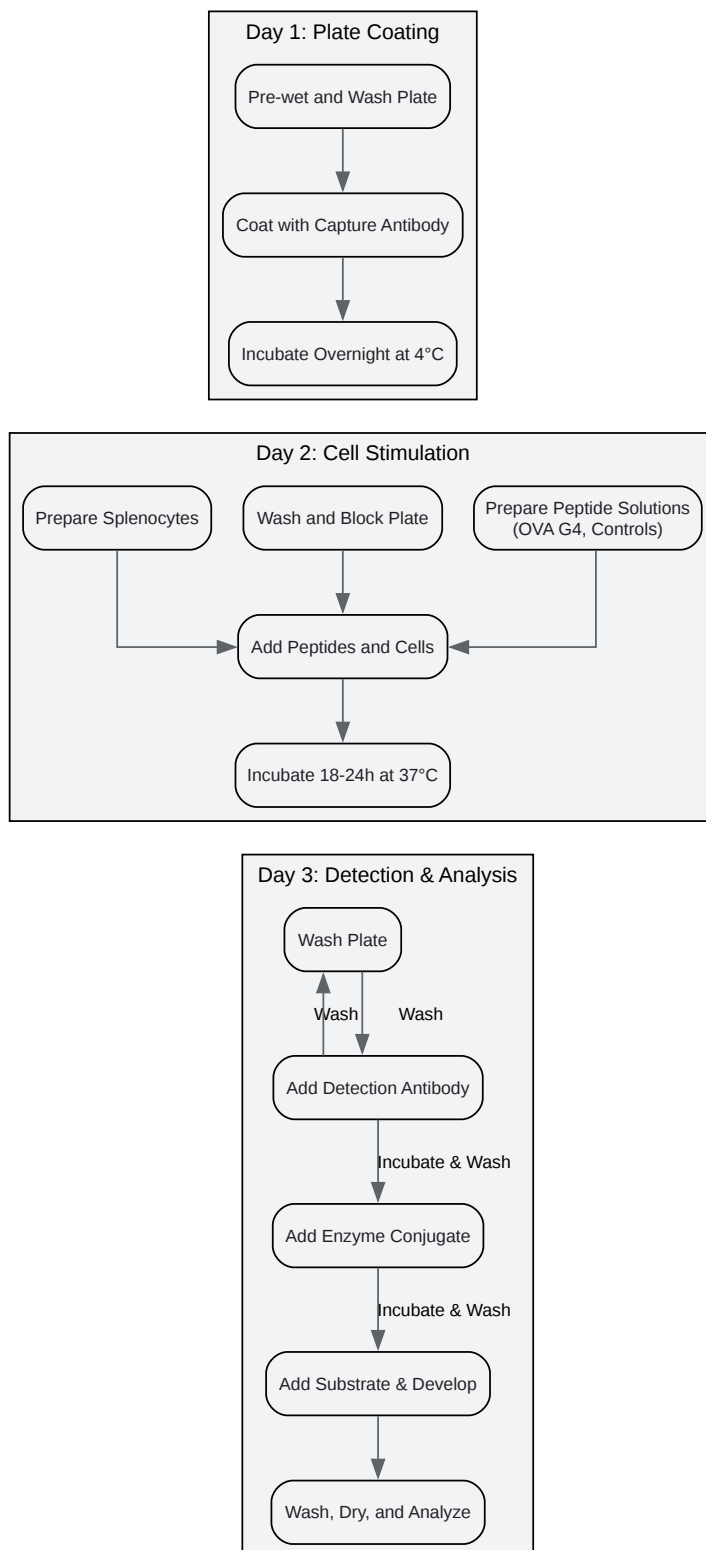
- Decant the cell suspension from the plate.
- Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
- Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBST containing 0.5% BSA.
- Add 100 µL of the diluted detection antibody to each well.
- Seal the plate and incubate for 2 hours at room temperature.
- Wash the plate six times with PBST.
- Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or Streptavidin-HRP) in PBST.
- Add 100 µL of the diluted conjugate to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate six times with PBST, followed by three final washes with PBS.
- Add 100 µL of the BCIP/NBT substrate solution to each well.

- Monitor spot development (typically 5-20 minutes). Stop the reaction by washing the plate thoroughly with distilled water.
- Allow the plate to dry completely in the dark.
- Count the spots using an automated ELISpot reader.

## Mandatory Visualization

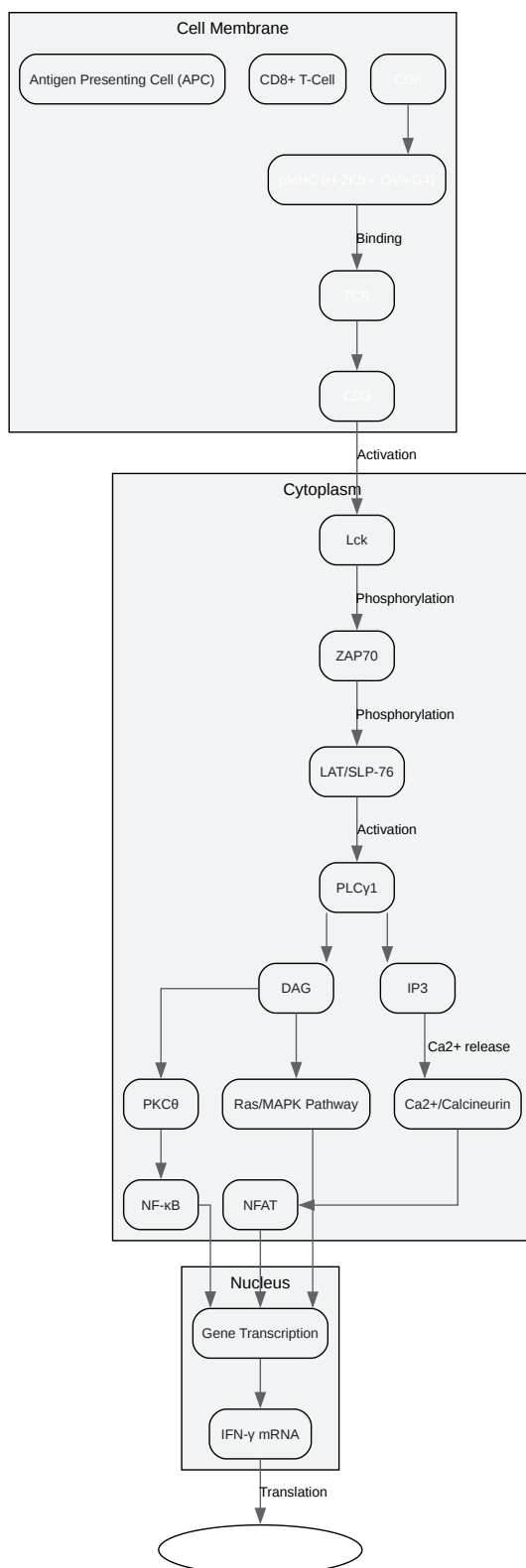
### Experimental Workflow

## OVA G4 ELISpot Experimental Workflow

[Click to download full resolution via product page](#)Caption: Workflow for OVA G4 IFN- $\gamma$  ELISpot assay.

## Signaling Pathway

T-Cell Receptor Signaling Pathway for IFN- $\gamma$  Production



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Caption: Simplified TCR signaling leading to IFN- $\gamma$  production.

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